- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl SulfonamidesJournal of Medicinal Chemistry, 2009, 52(1), 105-116,
Cas no 915759-45-4 (WAY 316606)

WAY 316606 structure
Produktname:WAY 316606
CAS-Nr.:915759-45-4
MF:C18H19F3N2O4S2
MW:448.479672670364
MDL:MFCD18206894
CID:834089
WAY 316606 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenesulfonamide, 5-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-
- 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide
- WAY316606
- WAY-316606
- WAY 316606
- 5-(Phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)benzenesulfonamide (ACI)
- 5-(Phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide
-
- MDL: MFCD18206894
- Inchi: 1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2
- InChI-Schlüssel: ITBGJNVZJBVPLJ-UHFFFAOYSA-N
- Lächelt: O=S(C1C(C(F)(F)F)=CC=C(S(C2C=CC=CC=2)(=O)=O)C=1)(NC1CCNCC1)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 6
WAY 316606 Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
WAY 316606 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC20201-1 g |
WAY-316606 |
915759-45-4 | >98% | 1g |
$1600.0 | 2022-02-28 | |
Ambeed | A333983-1mg |
5-(Phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide |
915759-45-4 | 98+% | 1mg |
$12.0 | 2025-02-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-25mg |
WAY 316606 |
915759-45-4 | 100% | 25mg |
¥ 2170 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-50 mg |
WAY 316606 |
915759-45-4 | 99.76% | 50mg |
¥8877.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-5 mg |
WAY 316606 |
915759-45-4 | 99.76% | 5mg |
¥1497.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S5815-2mg |
WAY-316606 |
915759-45-4 | 99.93% | 2mg |
¥1204.47 | 2023-11-28 | |
S e l l e c k ZHONG GUO | S5815-5mg |
WAY-316606 |
915759-45-4 | 99.93% | 5mg |
¥1859.91 | 2023-11-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15564-10mg |
WAY 316606 |
915759-45-4 | 98% | 10mg |
¥1764.00 | 2023-09-09 | |
ChemScence | CS-0996-10mg |
WAY 316606 |
915759-45-4 | 99.69% | 10mg |
$242.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-200 mg |
WAY 316606 |
915759-45-4 | 99.76% | 200mg |
¥19972.00 | 2022-04-26 |
WAY 316606 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Copper Solvents: Dimethylacetamide ; rt → 100 °C; 6 h, 100 °C; 100 °C → rt
2.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
3.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
3.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
3.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
2.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
3.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
3.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
3.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
1.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
1.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
1.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
1.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl SulfonamidesJournal of Medicinal Chemistry, 2009, 52(1), 105-116,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl SulfonamidesJournal of Medicinal Chemistry, 2009, 52(1), 105-116,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
2.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
2.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
2.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
2.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl SulfonamidesJournal of Medicinal Chemistry, 2009, 52(1), 105-116,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl SulfonamidesJournal of Medicinal Chemistry, 2009, 52(1), 105-116,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Benzene ; 2 d, rt
2.1 Reagents: Copper Solvents: Dimethylacetamide ; rt → 100 °C; 6 h, 100 °C; 100 °C → rt
3.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
4.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
4.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
4.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
2.1 Reagents: Copper Solvents: Dimethylacetamide ; rt → 100 °C; 6 h, 100 °C; 100 °C → rt
3.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C
4.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C
4.3 Reagents: Sulfur dioxide ; 20 min, 0 °C
4.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl SulfonamidesJournal of Medicinal Chemistry, 2009, 52(1), 105-116,
WAY 316606 Raw materials
- dibromodifluoromethane
- 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
- 5-(PHENYLSULFONYL)-2-(TRIFLUOROMETHYL)NITROBENZENE
- 1-Piperidinecarboxylic acid,4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-,1,1-dimethylethyl ester
- 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- Benzenamine, 5-(phenylsulfonyl)-2-(trifluoromethyl)-
WAY 316606 Preparation Products
WAY 316606 Verwandte Literatur
-
Clémence Bonnet,Anvi Brahmbhatt,Sophie X. Deng,Jie J. Zheng RSC Chem. Biol. 2021 2 1144
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